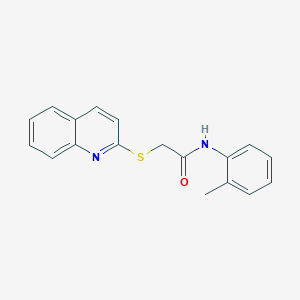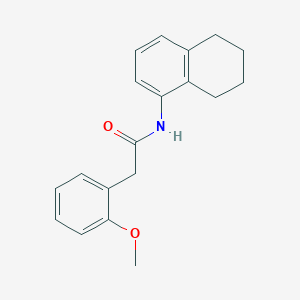
2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as BTA-1, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of thiazole-based molecules that have been found to exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. BTA-1 has been the subject of several scientific studies, which have investigated its synthesis, mechanism of action, and potential applications in various fields.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide may prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been found to exhibit a variety of biochemical and physiological effects. In addition to its anticancer properties, it has also been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens. Furthermore, 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been found to have anti-inflammatory effects, which may make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide for lab experiments is its relatively simple synthesis method. This allows for easy and cost-effective production of the compound for use in research studies. However, one limitation of 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide for cancer therapy, as well as its potential side effects and toxicity. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide may have potential applications in other fields, such as antimicrobial and anti-inflammatory therapy. Further research is needed to elucidate the mechanism of action and potential therapeutic applications of this compound.
合成方法
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves the reaction between 2-aminothiazole and 2-mercaptobenzothiazole in the presence of acetic anhydride and acetic acid. The resulting product is then treated with methyl iodide and sodium hydroxide to yield the final compound. This method has been reported to yield 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in good yields and with high purity.
科学研究应用
2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research has been its use as a potential anticancer agent. Studies have shown that 2-(1,3-benzothiazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-8-6-14-12(19-8)16-11(17)7-18-13-15-9-4-2-3-5-10(9)20-13/h2-6H,7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORTVYUBWJTTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5720061.png)






![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)
![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)